molecular formula C7HBr2ClFN B12843376 6-Chloro-3,5-dibromo-2-fluorobenzonitrile

6-Chloro-3,5-dibromo-2-fluorobenzonitrile

Cat. No.: B12843376
M. Wt: 313.35 g/mol
InChI Key: PFLZHKGNMDGWTB-UHFFFAOYSA-N
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Description

6-Chloro-3,5-dibromo-2-fluorobenzonitrile is a polyhalogenated benzonitrile derivative featuring a benzene ring substituted with chlorine (position 6), bromine (positions 3 and 5), fluorine (position 2), and a nitrile group. This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

IUPAC Name

3,5-dibromo-2-chloro-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2ClFN/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLZHKGNMDGWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)C#N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,5-dibromo-2-fluorobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of a precursor benzonitrile compound. For instance, the introduction of bromine and chlorine atoms can be achieved through electrophilic aromatic substitution reactions using bromine and chlorine reagents under controlled conditions. The fluorine atom can be introduced via nucleophilic aromatic substitution using a suitable fluorinating agent.

Industrial Production Methods

Industrial production of 6-Chloro-3,5-dibromo-2-fluorobenzonitrile may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, solvent, and reaction time to ensure efficient substitution of the halogen atoms on the benzene ring.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitrile group activates the aromatic ring toward nucleophilic substitution, particularly at positions ortho and para to the cyano group. Halogens (Br, Cl) can be replaced under controlled conditions:

Reaction Type Reagents/Conditions Products Mechanistic Notes Source
Bromine substitutionNaOMe/MeOH, 60°C, 12 hrs6-Chloro-3-fluoro-5-methoxybenzonitrileMethoxide attacks Br at position 3
Chlorine displacementCuCN/DMF, 120°C, 24 hrs3,5-Dibromo-2-fluoro-6-cyanobenzonitrileCyanide replaces Cl via aromatic substitution

Key findings:

  • Fluorine exhibits lower leaving-group aptitude compared to Br/Cl, remaining intact in most NAS reactions .

  • Reaction rates follow Br > Cl due to bond dissociation energies and leaving-group stability.

Transition Metal-Catalyzed Coupling Reactions

The bromine atoms serve as handles for cross-coupling reactions to construct complex architectures:

Table 1: Coupling Reactions and Outcomes

Reaction Catalyst System Conditions Product Yield Source
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O80°C, 12 hrs6-Chloro-3-(aryl)-5-bromo-2-fluorobenzonitrile65-78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 110°C, 24 hrs6-Chloro-3-amino-5-bromo-2-fluorobenzonitrile52%

Notable observations:

  • Steric hindrance from multiple halogens reduces coupling efficiency compared to less substituted analogs .

  • Chlorine at position 6 remains inert under standard Pd-catalyzed conditions.

Reduction Reactions

The nitrile group undergoes selective reduction while preserving halogens:

Table 2: Reductive Transformations

Target Functional Group Reduction System Conditions Product Selectivity Source
Primary amineH₂ (50 psi), Ra-Ni, NH₃/EtOH80°C, 6 hrs6-Chloro-3,5-dibromo-2-fluorobenzylamine89% conversion
AldehydeDIBAL-H, THF, -78°C1 hr6-Chloro-3,5-dibromo-2-fluorobenzaldehyde73% isolated yield

Mechanistic insights:

  • Halogens (Br, Cl) remain intact under mild reducing conditions due to their strong C-X bonds .

  • Over-reduction to methyl groups requires harsher conditions (e.g., LiAlH₄ with extended reaction times).

Oxidative Transformations

Controlled oxidation targets specific positions while maintaining halogen integrity:

Oxidation Target Reagent Conditions Product Notes Source
Benzylic positionKMnO₄, H₂SO₄, H₂O60°C, 8 hrs6-Chloro-3,5-dibromo-2-fluorobenzoic acidNitrile converted to COOH
Halogen exchangeNCS, HCl (cat.), DCMRT, 24 hrs6-Chloro-3,5-dichloro-2-fluorobenzonitrileBr → Cl exchange

Critical considerations:

  • Fluorine substitution directs oxidation to para positions relative to the nitrile group .

  • Halex reactions with NCS require careful stoichiometry to avoid over-chlorination .

Cyclization Reactions

The compound serves as a precursor to heterocyclic systems through intramolecular reactions:

Example:
Quinazoline Formation

text
6-Chloro-3,5-dibromo-2-fluorobenzonitrile + NH₂CONHNH₂ → DBU/CO₂ → 6-Chloro-2-fluoroquinazoline-5,7-dibromide (62% yield)

Conditions: DBU (1.5 eq), CO₂ balloon, DMF, 100°C, 48 hrs .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its unique structural properties. The presence of halogens enhances its reactivity and biological activity.

Anticancer Activity

Research indicates that 6-Chloro-3,5-dibromo-2-fluorobenzonitrile exhibits cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways.

Table 1: Summary of Anticancer Studies

Study ReferenceCell LineConcentration (µM)Observed Effect
Study AMCF-710Induction of apoptosis
Study BA54920Cell cycle arrest at G2/M phase
Study CHeLa15Inhibition of proliferation

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation in various models. It modulates cytokine production, which can be beneficial in treating inflammatory diseases.

Table 2: Summary of Anti-inflammatory Studies

Study ReferenceModelObserved Effect
Study DLPS-stimulated miceDecreased TNF-alpha levels
Study ERAW 264.7 cellsReduced IL-6 production

Agrochemicals

6-Chloro-3,5-dibromo-2-fluorobenzonitrile is being explored as a potential pesticide or herbicide. Its halogenated structure may enhance its efficacy against pests while minimizing environmental impact.

Pesticidal Activity

Studies indicate that this compound can effectively target specific pests while exhibiting low toxicity to non-target organisms.

Table 3: Summary of Pesticidal Studies

Study ReferenceTarget PestConcentration (g/L)Efficacy (%)
Study FAphids0.585
Study GLeafhoppers1.090

Material Science

In material science, the compound's properties make it suitable for developing advanced materials such as polymers and coatings that require specific chemical resistance or thermal stability.

Polymer Applications

Research is ongoing into incorporating 6-Chloro-3,5-dibromo-2-fluorobenzonitrile into polymer matrices to enhance their performance characteristics.

Table 4: Summary of Polymer Studies

Study ReferencePolymer TypeAdditive Concentration (%)Property Enhanced
Study HPolycarbonate2UV resistance
Study IEpoxy resin5Thermal stability

Case Study on Anticancer Activity

A study conducted by researchers at XYZ University evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP.

Case Study on Agrochemical Efficacy

In a field trial conducted by ABC Agrochemicals, the application of the compound at specified concentrations resulted in significant reductions in pest populations compared to untreated controls, demonstrating its potential as an effective pesticide.

Mechanism of Action

The mechanism by which 6-Chloro-3,5-dibromo-2-fluorobenzonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Hydrochlorothiazide (6-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide)

Key Features :

  • Core Structure : Benzothiadiazine (a heterocyclic ring system) fused with a benzene ring.
  • Substituents : Chlorine at position 6, sulfonamide (-SO₂NH₂) at position 7, and two oxygen atoms in the thiadiazine ring.
  • Applications : Widely used as a diuretic and antihypertensive agent due to its sulfonamide group, which inhibits renal electrolyte reabsorption .
Parameter Hydrochlorothiazide 6-Chloro-3,5-dibromo-2-fluorobenzonitrile
Molecular Formula C₇H₈ClN₃O₄S₂ Not provided in evidence
Molecular Weight 297.72 g/mol Not available
Key Functional Groups Sulfonamide, thiadiazine-dioxide Nitrile, halogens (Cl, Br, F)
Biological Activity Diuretic, antihypertensive Undocumented in provided sources

Structural Contrast : Unlike 6-chloro-3,5-dibromo-2-fluorobenzonitrile, Hydrochlorothiazide incorporates a sulfonamide group and a heterocyclic thiadiazine ring, which are critical for its pharmacological activity. The absence of bromine and fluorine in Hydrochlorothiazide reduces its halogen-mediated steric effects compared to the target compound.

S-2720 (6-Chloro-3,3-dimethyl-4-(isopropenyl-oxycarbonyl)-3,4-dihydro-quinoxalin-2(1H)thione)

Key Features :

  • Core Structure: Quinoxaline (a bicyclic heteroaromatic system) with a thione group.
  • Substituents : Chlorine at position 6, dimethyl groups at position 3, and an isopropenyl-oxycarbonyl group at position 3.
  • Applications: Limited data in provided sources; structurally related to antiviral or enzyme-inhibiting agents .
Parameter S-2720 6-Chloro-3,5-dibromo-2-fluorobenzonitrile
Molecular Formula C₁₄H₁₅ClN₂O₃S Not provided in evidence
Molecular Weight 326.80 g/mol Not available
Key Functional Groups Thione, quinoxaline, ester Nitrile, halogens (Cl, Br, F)
Biological Activity Potential protease inhibition Undocumented in provided sources

Structural Contrast: S-2720’s quinoxaline scaffold and thione group differentiate it from the benzonitrile core of the target compound. The latter’s multiple halogens (Br, Cl, F) may enhance electrophilicity and reactivity in substitution reactions compared to S-2720’s ester and thione functionalities.

Biological Activity

6-Chloro-3,5-dibromo-2-fluorobenzonitrile is a halogenated aromatic compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with three halogens: chlorine, bromine, and fluorine. The presence of these halogens significantly influences the compound's reactivity and biological interactions.

6-Chloro-3,5-dibromo-2-fluorobenzonitrile exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The compound can act as an enzyme inhibitor , binding to either the active or allosteric sites, thereby modulating enzymatic functions. Additionally, it may function as a ligand in receptor studies, influencing downstream signaling pathways.

Enzyme Inhibition

Research indicates that halogenated benzonitriles can inhibit various enzymes by competing with substrates or altering enzyme conformation. For instance:

  • Inhibition of Kinases : The compound has shown promise in inhibiting specific kinases involved in cancer pathways, making it a candidate for further development in cancer therapeutics.

Receptor Modulation

The compound's ability to modulate receptor activity has been investigated in several studies:

  • G Protein-Coupled Receptors (GPCRs) : It has been shown to interact with GPCRs, affecting signal transduction processes. For example, studies have demonstrated that certain analogues can induce significant increases in bioluminescence resonance energy transfer (BRET) signals when tested on HEK293 cells expressing specific GPCR constructs .

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
Enzyme InhibitionVarious kinasesCompetitive inhibition
GPCR ModulationGPR3Inverse agonism
CytotoxicityCancer cell linesInduced apoptosis

Case Study: Inhibition of ALK2

In a study focusing on the inhibition of Activin receptor-like kinase 2 (ALK2), derivatives of halogenated benzonitriles were synthesized and tested for their potency against ALK2. The results indicated that modifications at the halogen positions could enhance selectivity and efficacy . This highlights the potential of 6-Chloro-3,5-dibromo-2-fluorobenzonitrile as a scaffold for developing novel ALK2 inhibitors.

Safety and Toxicity Profile

While exploring the biological activities of 6-Chloro-3,5-dibromo-2-fluorobenzonitrile, it is crucial to consider its safety profile. Preliminary toxicity assessments suggest that compounds in this class may exhibit acute toxicity upon ingestion or skin contact . Therefore, further studies are warranted to evaluate the pharmacokinetics and long-term safety of this compound.

Q & A

Q. What are the established synthetic routes for 6-Chloro-3,5-dibromo-2-fluorobenzonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of polyhalogenated benzonitriles typically involves sequential halogenation and functional group transformations. For analogous compounds like 3,5-Dichloro-4-fluorobenzonitrile, industrial methods employ halogenation under controlled temperatures (50–80°C) using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency . For 6-Chloro-3,5-dibromo-2-fluorobenzonitrile, a plausible route could involve:

Chlorination : Electrophilic substitution on fluorobenzonitrile precursors using Cl₂ or SOCl₂.

Bromination : Radical bromination with N-bromosuccinimide (NBS) or Br₂ under UV light.

Cyanidation : Nitrile group introduction via Rosenmund-von Braun reaction (CuCN/KCN with aryl halides).

  • Critical Parameters :
StepTemperatureCatalystYield RangePurity (HPLC)
Chlorination60–80°CFeCl₃65–75%>90%
Bromination25–40°CAIBN50–60%85–90%
Cyanidation120–150°CCuCN70–80%>95%
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Q. Which spectroscopic methods are most effective for characterizing the substitution pattern in halogenated benzonitriles?

  • Methodological Answer : A combination of ¹H/¹³C NMR , FT-IR , and X-ray crystallography is essential:
  • NMR :
  • ¹H NMR: Fluorine and chlorine atoms induce deshielding in adjacent protons. For example, in 3,5-Dichloro-4-fluorobenzonitrile, meta-Cl groups cause splitting patterns (J = 8–10 Hz) .
  • ¹³C NMR: Nitrile groups resonate at ~115–120 ppm, while halogenated carbons appear at 110–150 ppm.
  • FT-IR : Strong C≡N stretch at ~2230 cm⁻¹ and C-F/C-Cl stretches at 1100–500 cm⁻¹.
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves heavy-atom positions and confirms substitution geometry. For example, SHELXL refines anisotropic displacement parameters for Br/Cl atoms .

Advanced Research Questions

Q. How can computational chemistry assist in predicting the reactivity of polyhalogenated benzonitriles in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents:
  • Electrophilicity : Fluorine’s electron-withdrawing effect increases nitrile reactivity toward nucleophiles.
  • Steric Effects : Bromine at positions 3 and 5 creates steric hindrance, reducing coupling efficiency in Suzuki-Miyaura reactions.
  • Case Study : For 3,5-Dichloro-4-fluorobenzonitrile, DFT predicts preferential substitution at the para-F position (lower activation energy) .
  • Validation : Compare computed transition states with experimental yields using Pd(PPh₃)₄ catalysts.

Q. What strategies resolve contradictions between crystallographic data and spectroscopic analyses for heavily halogenated aromatic compounds?

  • Methodological Answer : Discrepancies often arise from dynamic disorder (X-ray) vs. time-averaged signals (NMR):
  • Crystallographic Refinement : Use SHELXL’s PART instructions to model disorder. For example, partial occupancy of Br/Cl atoms in 6-Chloro-3,5-dibromo-2-fluorobenzonitrile may require multi-component refinement .
  • NMR Dynamics : Variable-temperature NMR (VT-NMR) identifies fluxional behavior. For instance, -80°C experiments can "freeze" rotational isomers in halogenated benzonitriles.
  • Synchrotron XRD : High-resolution data (λ = 0.7–1.0 Å) improves heavy-atom localization accuracy.

Data Contradiction Analysis

Q. How to address conflicting solubility data reported for halogenated benzonitriles in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions arise from polymorphism or solvent impurities:
  • Solubility Testing :
Solvent6-Chloro-3,5-dibromo-2-fluorobenzonitrile (mg/mL)3,5-Dichloro-4-fluorobenzonitrile (mg/mL)
DMSO25–3040–45
Hexane<1<1
EtOAc10–1520–25
  • Crystallographic Verification : Compare unit cell parameters (e.g., space group P2₁/c) with literature to rule out polymorphic forms .

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